molecular formula C25H21N3O3S B13001242 (Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate

(Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate

Cat. No.: B13001242
M. Wt: 443.5 g/mol
InChI Key: ANXQYLIZNDKDBI-SLMZUGIISA-N
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Description

(Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate is a complex organic compound known for its unique structural properties It is characterized by the presence of a thiazole ring, a tritylamino group, and a hydroxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Tritylamino Group: The tritylamino group is introduced via a nucleophilic substitution reaction, where a trityl chloride reacts with an amine group on the thiazole ring.

    Addition of the Hydroxyimino Group: The hydroxyimino group is added through an oximation reaction, where a hydroxylamine derivative reacts with a carbonyl group on the thiazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (Z)-(hydroxyimino)[2-(tritylamino)thiazol-4-yl]acetate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    (Z)-Hydroxyimino-2-(2-(tritylamino)thiazol-4-yl)acetic acid: Similar but lacks the ester group.

Uniqueness

(Z)-Methyl2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methyl ester group differentiates it from similar compounds, potentially affecting its reactivity and biological activity.

Properties

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

methyl (2Z)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C25H21N3O3S/c1-31-23(29)22(28-30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,30H,1H3,(H,26,27)/b28-22-

InChI Key

ANXQYLIZNDKDBI-SLMZUGIISA-N

Isomeric SMILES

COC(=O)/C(=N\O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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